E-2078

Descripción general

Descripción

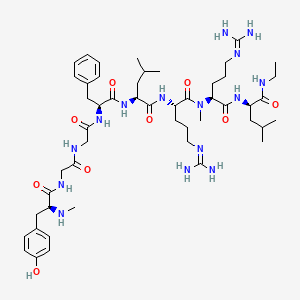

E2078 es un derivado peptídico sintético de dinorfina A (1-8), que es un péptido opioide natural. Este compuesto es conocido por sus potentes propiedades analgésicas y su capacidad para interactuar con los receptores opioides kappa. E2078 se ha modificado para mejorar su estabilidad contra la escisión proteolítica, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

E2078 tiene una amplia gama de aplicaciones en investigación científica:

Química: E2078 se utiliza como un compuesto modelo para estudiar la síntesis y estabilidad de péptidos.

Biología: En la investigación biológica, E2078 se utiliza para estudiar las interacciones entre los péptidos y los receptores opioides.

Medicina: Las potentes propiedades analgésicas de E2078 lo convierten en un tema de interés para desarrollar nuevas terapias para el control del dolor.

Industria: En la industria farmacéutica, E2078 se utiliza en el desarrollo de nuevos fármacos analgésicos.

Mecanismo De Acción

E2078 ejerce sus efectos uniéndose a los receptores opioides kappa en el sistema nervioso central. Esta unión inhibe la liberación de neurotransmisores involucrados en la transmisión del dolor, lo que resulta en efectos analgésicos. Las modificaciones del compuesto, como la N-metilación y la incorporación de D-aminoácidos, mejoran su estabilidad y evitan la degradación rápida por las peptidasas .

Análisis Bioquímico

Biochemical Properties

N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with glycyl radical enzymes, which are involved in radical-based catalysis . These interactions are typically characterized by hydrogen bonding and other non-covalent interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways by interacting with specific receptors or enzymes, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the specific conditions of the cellular environment.

Molecular Mechanism

The molecular mechanism of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and other non-covalent interactions . These binding interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The precise nature of these interactions depends on the specific biomolecules involved and the context of the biochemical environment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, it may undergo degradation over time, leading to a decrease in its activity and effectiveness. Additionally, long-term exposure to this compound can result in changes in cellular metabolism and gene expression, which can have significant implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the optimal therapeutic dose and minimizing potential side effects.

Metabolic Pathways

N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can have significant implications for cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function. Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide exhibits specific subcellular localization patterns, which can affect its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical activity.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de E2078 implica el método de síntesis de péptidos en fase sólida. Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. La secuencia específica para E2078 incluye modificaciones como la N-metilación y la incorporación de D-aminoácidos para mejorar la estabilidad. Las condiciones de reacción suelen implicar el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida e hidroxi-benzotriazol, junto con grupos protectores para evitar reacciones secundarias no deseadas .

Métodos de producción industrial

La producción industrial de E2078 sigue principios similares a la síntesis de laboratorio pero a una escala mayor. Los sintetizadores de péptidos automatizados se emplean a menudo para garantizar la precisión y la eficiencia. La purificación del péptido sintetizado se logra mediante cromatografía líquida de alta resolución, lo que garantiza una alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones

E2078 principalmente experimenta reacciones de formación y escisión de enlaces peptídicos. Está diseñado para ser resistente a la degradación enzimática, lo que es un desafío común para los compuestos basados en péptidos. El compuesto también puede participar en reacciones de oxidación y reducción, dependiendo de los grupos funcionales específicos presentes en su estructura .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de E2078 incluyen N,N'-diisopropilcarbodiimida, hidroxi-benzotriazol y varios grupos protectores como t-butoxicarbonilo y fluorenilmetoxicarbonilo. Las reacciones se llevan a cabo normalmente en condiciones suaves para preservar la integridad del péptido .

Principales productos formados

El principal producto formado a partir de la síntesis de E2078 es el péptido completamente ensamblado con la secuencia y las modificaciones deseadas. Cualquier producto secundario o secuencia incompleta se elimina durante el proceso de purificación .

Comparación Con Compuestos Similares

Compuestos similares

Dinorfina A (1-8): El péptido natural del que se deriva E2078. Tiene propiedades analgésicas similares, pero es menos estable.

U50488H: Un agonista sintético del receptor opioide kappa con efectos analgésicos similares, pero con características estructurales diferentes.

Nalfurafina: Otro agonista del receptor opioide kappa utilizado en el tratamiento del prurito.

Singularidad de E2078

E2078 es único debido a su mayor estabilidad frente a la escisión proteolítica, lo que se logra mediante modificaciones específicas como la N-metilación y la incorporación de D-aminoácidos. Estas modificaciones hacen que E2078 sea una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas, ya que conserva su actividad durante períodos más largos en comparación con su contraparte natural .

Propiedades

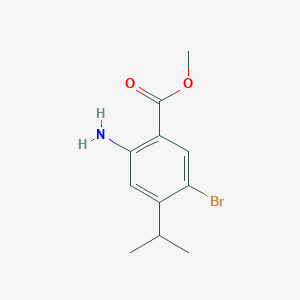

IUPAC Name |

(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]-methylamino]pentanoyl]amino]-N-ethyl-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H81N15O9/c1-8-56-44(70)37(24-30(2)3)64-47(73)40(17-13-23-58-50(53)54)65(7)48(74)35(16-12-22-57-49(51)52)62-45(71)38(25-31(4)5)63-46(72)39(27-32-14-10-9-11-15-32)61-42(68)29-59-41(67)28-60-43(69)36(55-6)26-33-18-20-34(66)21-19-33/h9-11,14-15,18-21,30-31,35-40,55,66H,8,12-13,16-17,22-29H2,1-7H3,(H,56,70)(H,59,67)(H,60,69)(H,61,68)(H,62,71)(H,63,72)(H,64,73)(H4,51,52,57)(H4,53,54,58)/t35-,36-,37+,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENWDDCMEATQSR-ONSKYXJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H81N15O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145949 | |

| Record name | E 2078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1036.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103613-84-9 | |

| Record name | E 2078 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103613849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E 2078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-2078 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X741EI11EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: E-2078, also known as [N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide], primarily interacts with kappa-opioid receptors (κ-opioid receptors) in the central nervous system [, , , , , , , ]. While it displays some affinity for mu (μ) and delta (δ) opioid receptors, its activity at kappa receptors is most pronounced. Upon binding to these receptors, this compound initiates a cascade of intracellular events, ultimately leading to the inhibition of pain transmission.

A: The molecular formula of this compound is C52H83N15O9. Its molecular weight is 1058.3 g/mol []. While the provided research does not delve into detailed spectroscopic characterization, mass spectrometry was extensively used to study its stability and transport across the blood-brain barrier [, ].

A: this compound demonstrates remarkable stability against enzymatic degradation in both human and rhesus monkey blood in vitro []. Even after intravenous administration in rhesus monkeys, no significant biotransformation products were detected [, ]. This high stability is attributed to specific modifications in its structure, distinguishing it from the less stable dynorphin A [, ].

ANone: The research focuses primarily on the pharmacological properties of this compound as a κ-opioid receptor agonist. There is no mention of any catalytic properties or applications of this compound in the provided scientific literature.

ANone: The provided abstracts do not mention the use of computational chemistry techniques such as molecular modeling, docking studies, or quantitative structure-activity relationship (QSAR) modeling for this compound.

A: While the provided research does not elaborate on the systematic modification of the this compound structure, it highlights the importance of its C-terminal structure and basicity for uptake via adsorptive-mediated endocytosis at the blood-brain barrier []. Further research exploring structure-activity relationships would be valuable.

A: Research indicates that this compound is capable of crossing the blood-brain barrier, a crucial factor for its central action []. The elimination half-life in rhesus monkey blood was determined to be 44 minutes after intravenous injection []. More detailed investigations are needed to establish a comprehensive pharmacokinetic profile.

A: this compound shows potent antinociceptive effects in various animal models. In mice, it demonstrates dose-dependent analgesia in the tail-pinch, tail-flick, and formalin tests after systemic administration [, ]. This analgesic effect is long-lasting and resistant to naloxone, a μ-opioid receptor antagonist, indicating the involvement of κ-opioid receptors []. Studies using intrathecal and intracerebroventricular administration confirm the spinal and central actions of this compound in mediating analgesia [].

ANone: The provided research does not focus on resistance mechanisms to this compound. Long-term studies are required to evaluate the potential for tolerance development, a common concern with opioid analgesics.

A: While the research does not provide a comprehensive safety profile, this compound's effects on sedation and prolactin levels were investigated in rhesus monkeys []. At doses that produce antinociception, this compound did not significantly affect motor coordination in mice, suggesting a favorable safety margin [].

ANone: The research does not explore specific biomarkers related to this compound treatment. Identifying biomarkers could be valuable for predicting individual responses and optimizing pain management strategies.

A: Mass spectrometry, particularly matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, played a crucial role in studying the stability and transport of this compound across the blood-brain barrier [, ]. High-performance liquid chromatography (HPLC) was employed to analyze its metabolism in biological samples [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593313.png)

![2-Chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1593317.png)

![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)

![2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol](/img/structure/B1593326.png)